(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid
Description
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring (a four-membered nitrogen heterocycle) attached to a phenyl ring at the meta position. The boronic acid group (-B(OH)₂) at the phenyl ring’s para position makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical synthesis . Its molecular formula is C₁₄H₁₉BNO₄, with a molecular weight of approximately 277.12 g/mol (exact value depends on hydration state). The Boc group enhances stability during synthetic steps, while the azetidine ring provides conformational rigidity, influencing both reactivity and biological interactions .
Properties
IUPAC Name |
[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-11(9-16)10-5-4-6-12(7-10)15(18)19/h4-7,11,18-19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFWGXMZKYYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CN(C2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and an aryl halide.
Formation of the Boronic Acid Group:
Industrial Production Methods
Industrial production of (3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds, offering advantages in terms of reaction control and product purity .
Chemical Reactions Analysis
Types of Reactions
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to modify the azetidine ring or the phenyl ring.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of aryl derivatives .
Scientific Research Applications
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment, due to the unique properties of boronic acids.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The azetidine ring and tert-butoxycarbonyl group contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Variations on the Phenyl Ring
3-tert-Butoxycarbonylphenylboronic Acid (CAS 220210-56-0)
- Structure : Boc group directly attached to the phenyl ring’s meta position.
- Key Differences : Lacks the azetidine ring, reducing steric bulk and nitrogen-based reactivity.
- Applications : Simpler synthetic intermediate for couplings requiring Boc-protected arylboronic acids.
- Similarity Score : 1.00 (structural similarity due to Boc group) .
3-Ethoxycarbonylphenylboronic Acid (CAS 4334-87-6)
Variations in Nitrogen Heterocycles
(4-(1-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic Acid (CAS 1704069-47-5)
- Structure : Boc-protected piperazine (six-membered ring with two nitrogens) attached to phenyl.
- Applications : Used in peptide-mimetic drug candidates.
- Molecular Weight : 334.23 g/mol .
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic Acid
Functional Group Modifications
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)sulfonyl)phenyl)boronic Acid
- Structure : Sulfonyl (-SO₂-) linker between azetidine and phenyl.
- Key Differences : Sulfonyl group introduces strong electron-withdrawing effects, reducing boronic acid’s nucleophilicity.
- Molecular Formula: C₁₄H₂₀BNO₆S .
Heteroaromatic and Bulky Substituents
(S)-Pyridine-Based Boronic Acid (Example 115A in )
- Structure : Boronic acid attached to a pyridine ring with Boc-protected amine.
- Key Differences : Pyridine’s electron-deficient nature enhances coupling efficiency in electron-poor systems.
- Applications : Targeted kinase inhibitors .
3-(1-Adamantyl)-4-methoxyphenylboronic Acid
- Structure : Bulky adamantyl group in meta position.
- Key Differences : High lipophilicity improves membrane permeability but reduces aqueous solubility.
- Applications: Potential use in CNS-targeting drugs .
Physicochemical and Reactivity Comparison
| Compound | Molecular Weight | Key Functional Groups | log S (Solubility) | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| Target Compound | ~277.12 | Boc-azetidine, boronic acid | -2.3 (estimated) | Moderate (steric hindrance) |
| 3-tert-Butoxycarbonylphenylboronic Acid | 237.06 | Boc, boronic acid | -2.5 | High (minimal steric bulk) |
| 3-Ethoxycarbonylphenylboronic Acid | 194.00 | Ethoxycarbonyl, boronic acid | -1.8 | Moderate (electron-withdrawing) |
| Piperazine Derivative (CAS 1704069-47-5) | 334.23 | Boc-piperazine, boronic acid | -3.1 | Low (high steric hindrance) |
Biological Activity
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug development, especially for targeting cancer and bacterial infections. This article explores the biological activity of this specific boronic acid derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)phenylboronic acid
- Molecular Formula : C14H20BNO4
- Molecular Weight : 261.13 g/mol
- CAS Number : 2750139-24-1
Biological Activity Overview
The biological activities of boronic acids, including (3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid, can be categorized into several key areas:
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Anticancer Activity
- Boronic acids have been studied for their role as proteasome inhibitors. For instance, compounds similar to this one have shown efficacy in inhibiting the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. This mechanism is crucial for preventing the proliferation of cancer cells.
- A study indicated that related boronic acids exhibit IC50 values ranging from 6.74 nM to 8.21 nM against different cancer cell lines, demonstrating significant potency as anticancer agents .
-
Antibacterial Activity
- Boronic acids are also recognized for their antibacterial properties, particularly against resistant strains of bacteria. They act as inhibitors of class C β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.
- The design of these compounds often mimics natural substrates, enhancing their binding affinity and efficacy against pathogens such as Pseudomonas aeruginosa .
-
Mechanism of Action
- The mechanism by which boronic acids exert their effects often involves reversible covalent binding to hydroxyl-containing biomolecules, such as serine and threonine residues in proteins. This interaction can modulate enzymatic activity and disrupt cellular processes critical for survival and proliferation .
Case Study 1: Anticancer Efficacy
In a comparative study involving various boronic acid derivatives, (3-(1-(tert-butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid was evaluated alongside established proteasome inhibitors. The results demonstrated that this compound effectively inhibited cell growth in multiple cancer cell lines with an IC50 value comparable to leading drugs like bortezomib .
Case Study 2: Antibacterial Activity
Research focused on the antibacterial properties of boronic acids revealed that compounds similar to (3-(1-(tert-butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid exhibited strong inhibitory effects on antibiotic-resistant strains. The study highlighted the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections associated with biofilms .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
